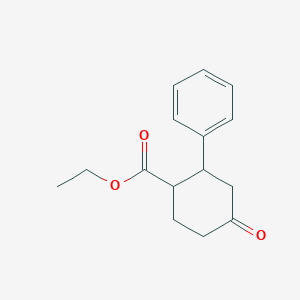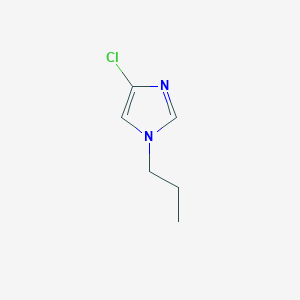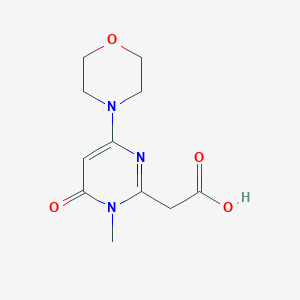
5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one typically involves the halogenation of a pyrimidinone precursor. A common method includes the bromination and chlorination of 3-ethylpyrimidin-4(3H)-one under controlled conditions. The reaction may involve the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation reactions using automated systems to ensure precision and safety. The process would include steps for purification and quality control to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the halogens.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its biological activity and potential as a lead compound in drug discovery.
Medicine: Potential use in the development of pharmaceuticals targeting specific diseases.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, affecting molecular pathways and cellular processes. Detailed studies would be required to elucidate its exact mechanism.
類似化合物との比較
Similar Compounds
- 5-bromo-2-chloropyrimidin-4(3H)-one
- 3-ethyl-5-bromo-2-chloropyrimidin-4(3H)-one
- 5-bromo-2-chloro-4(3H)-pyrimidinone
Uniqueness
5-bromo-2-chloro-3-ethylpyrimidin-4(3H)-one is unique due to the presence of both bromine and chlorine atoms, as well as the ethyl group, which can influence its reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C6H6BrClN2O |
|---|---|
分子量 |
237.48 g/mol |
IUPAC名 |
5-bromo-2-chloro-3-ethylpyrimidin-4-one |
InChI |
InChI=1S/C6H6BrClN2O/c1-2-10-5(11)4(7)3-9-6(10)8/h3H,2H2,1H3 |
InChIキー |
JTZHZJVUTSEXES-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)C(=CN=C1Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


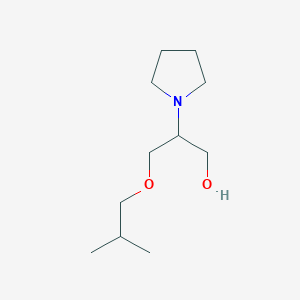
![8-(Methoxymethyl)-8-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13876210.png)
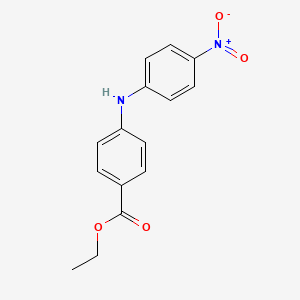
![N-[(3-chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13876239.png)
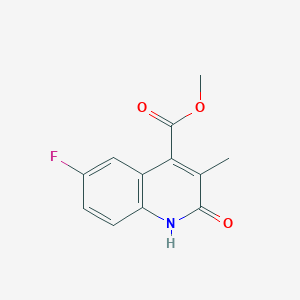
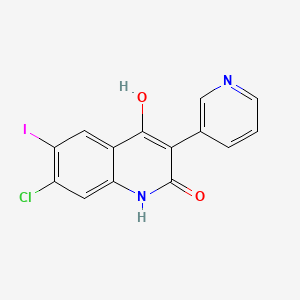
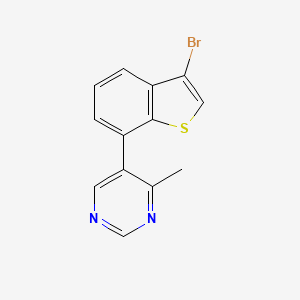
![3-Chloro-4-[(1,3-thiazol-4-yl)methoxy]aniline](/img/structure/B13876255.png)
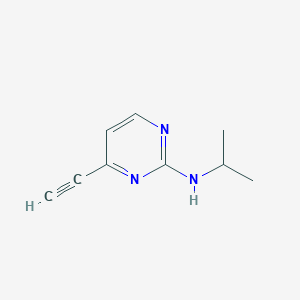
![3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid](/img/structure/B13876262.png)
